2-Thiazolamine, 5-iodo-
Overview
Description
2-Thiazolamine, 5-iodo- is a useful research compound. Its molecular formula is C3H3IN2S and its molecular weight is 226.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Properties
- 2-Thiazolamines, including 5-iodo derivatives, are key intermediates in pharmaceuticals and chemical manufacturing. For instance, 5-(Trifluoromethyl)-2-thiazolamine, a close derivative, has been synthesized using a one-pot domino synthesis, showcasing the compound's versatility in chemical reactions (Bao et al., 2016).
2. Role in Medicinal Chemistry
- 2-Thiazolamine derivatives, including iodinated variants, have been explored in the synthesis of benzo[d]thiazole sulfonamides, demonstrating inhibition of carbonic anhydrase enzymes. This suggests their potential in designing drugs targeting these enzymes (Abdoli et al., 2017).
3. Environmental and Biological Impact
- Iodinated compounds, similar to 5-iodo-2-thiazolamine, have been studied for their environmental impact, particularly in the formation of toxic by-products in water treatment processes (Duirk et al., 2011).
4. Application in Dye-Sensitized Solar Cells
- Related compounds, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been utilized in dye-sensitized solar cells (DSSCs), indicating the potential of thiazole derivatives in renewable energy technologies (Senthil et al., 2017).
Safety and Hazards
The safety data sheet for 2-Thiazolamine indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The synthesis of thiazole and its derivatives is of particular importance due to their wide range of biological activity against various pathogens such as viruses, bacteria, fungi, malaria, tuberculosis, and parasites . These compounds have also been shown to have anti-diabetic, anti-inflammatory, anti-convulsant, antioxidant, and anti-cancer activities . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Mode of Action
Thiazolidine motifs, which are similar to thiazolamine, are known to have intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these compounds enhances their pharmacological properties .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity .
Biochemical Analysis
Biochemical Properties
2-Thiazolamine, 5-iodo- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, 2-Thiazolamine, 5-iodo- can bind to certain proteins, altering their conformation and function, which may have implications for signal transduction pathways .
Cellular Effects
The effects of 2-Thiazolamine, 5-iodo- on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, 2-Thiazolamine, 5-iodo- can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Thiazolamine, 5-iodo- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes . Additionally, 2-Thiazolamine, 5-iodo- can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiazolamine, 5-iodo- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that 2-Thiazolamine, 5-iodo- can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Thiazolamine, 5-iodo- vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, 2-Thiazolamine, 5-iodo- can be toxic, leading to adverse effects such as liver damage and impaired kidney function . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
2-Thiazolamine, 5-iodo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, 2-Thiazolamine, 5-iodo- can affect the activity of co-factors such as NADH and FADH2, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Thiazolamine, 5-iodo- is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, 2-Thiazolamine, 5-iodo- can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Thiazolamine, 5-iodo- is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations can affect its activity, as the microenvironment within these organelles can influence its interactions with other biomolecules .
Properties
IUPAC Name |
5-iodo-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSCGJGRBNAUIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314795 | |
Record name | 5-Iodo-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-32-2 | |
Record name | 5-Iodo-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41731-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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